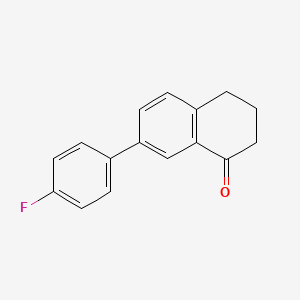

7-(4-Fluorophenyl)-1-tetralone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13FO |

|---|---|

Molecular Weight |

240.27 g/mol |

IUPAC Name |

7-(4-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C16H13FO/c17-14-8-6-11(7-9-14)13-5-4-12-2-1-3-16(18)15(12)10-13/h4-10H,1-3H2 |

InChI Key |

STDFLVDHGLTCOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 4 Fluorophenyl 1 Tetralone and Its Derivatives

General Synthetic Strategies for 1-Tetralone (B52770) Cores

The construction of the fundamental 1-tetralone skeleton can be achieved through several reliable synthetic routes. These methods often involve ring-closing reactions to form the fused six-membered aliphatic ring onto an aromatic nucleus.

One of the most classic and direct methods for synthesizing the 1-tetralone core is through an intramolecular Friedel-Crafts acylation of 4-arylbutyric acids. tandfonline.comacs.org This reaction involves the cyclization of a 4-phenylbutanoic acid derivative using a strong acid catalyst. The mechanism proceeds via the formation of an acylium ion, which then acts as an electrophile, attacking the electron-rich aromatic ring to close the six-membered ring and form the ketone. sigmaaldrich.com

The choice of catalyst is crucial for the success of this cyclization. Traditional methods employ stoichiometric amounts of Lewis acids, but more modern procedures utilize catalytic amounts of strong acids or superacids, which are often more efficient and environmentally benign. researchgate.net

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation of 4-Arylbutyric Acids

| Catalyst System | Reaction Conditions | Reference |

|---|---|---|

| Trifluoroacetic anhydride (B1165640) ((CF3CO)2O) | 1,2-dichloroethane (DCE), 0°C | tandfonline.comtandfonline.com |

| Phosphorus pentoxide (P2O5) / Methanesulfonic acid (MeSO3H) | Room temperature | tandfonline.comtandfonline.com |

| Bismuth(III) triflate (Bi(OTf)3) or Gallium(III) triflate (Ga(OTf)3) | Catalytic amounts, often with heating | researchgate.net |

| Polyphosphoric acid (PPA) | High temperature (e.g., 80-100°C) | acs.org |

| Erbium trifluoromethanesulfonate | Microwave irradiation | sigmaaldrich.com |

This method is broadly applicable and tolerates a variety of substituents on the aromatic ring, making it a foundational strategy for producing substituted 1-tetralones. tandfonline.com

The Claisen-Schmidt condensation is a powerful tool for the functionalization of a pre-existing 1-tetralone core. humanjournals.com It is not a method for synthesizing the tetralone ring itself, but rather for creating α,β-unsaturated ketone derivatives, specifically 2-arylidene-1-tetralones. thieme-connect.de The reaction involves the base- or acid-catalyzed condensation of a 1-tetralone with an aromatic aldehyde. thieme-connect.detandfonline.com

In a typical base-catalyzed procedure, a hydroxide (B78521) base deprotonates the α-carbon of the 1-tetralone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to yield the thermodynamically stable conjugated system. tandfonline.comnih.gov

Table 2: Examples of Claisen-Schmidt Condensation for Tetralone Derivatization

| 1-Tetralone Reactant | Aldehyde Reactant | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| α-Tetralone | 4-Propoxybenzaldehyde | NaOH / Ethanol | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one | tandfonline.comtandfonline.com |

| α-Tetralone | 4-Ethoxybenzaldehyde | Basic medium | (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | nih.gov |

| 7-Methoxy-1-tetralone | Various heteroaromatic aldehydes | KOH or HCl | 2-Heteroarylidene-7-methoxy-1-tetralone derivatives | thieme-connect.de |

| α-Tetralone | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | NaOH / PEG-400 | Tetralone-linked pyrazole (B372694) chalcones | humanjournals.com |

This reaction is highly efficient for creating a diverse library of 1-tetralone derivatives with potential biological activities. thieme-connect.de

The chalcone (B49325) route provides a multi-step but versatile pathway to construct the tetralone framework, particularly for complex, substituted analogues. hilarispublisher.comresearchgate.net Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). hilarispublisher.comm-hikari.com

One established chalcone-based route to tetralones involves the following sequence:

Chalcone Synthesis : An acetophenone derivative is condensed with a benzaldehyde derivative in the presence of a base (e.g., KOH or NaOH) to form the chalcone. hilarispublisher.comm-hikari.com

Cyclopropanation : The chalcone is treated with reagents like diiodomethane (B129776) and a Zn-Cu couple (Simmons-Smith reaction) or trimethylsulfoxonium (B8643921) iodide to form a cyclopropyl (B3062369) ketone. researchgate.net

Intramolecular Cyclization : The cyclopropyl ketone undergoes an acid-catalyzed rearrangement and intramolecular cyclization to yield the final tetralone structure. hilarispublisher.comresearchgate.net

An alternative and effective chalcone route involves the synthesis of cyclopropyl keto esters. m-hikari.comscispace.com In this variation, the chalcone is reacted with ethyl chloroacetate (B1199739) in the presence of a base like powdered sodium. m-hikari.com The resulting cyclopropyl keto ester is then cyclized via an intramolecular Friedel-Crafts alkylation using a Lewis acid such as stannic chloride to afford a tetralone ester intermediate. scispace.com This approach allows for the introduction of further functional groups onto the tetralone scaffold.

Targeted Synthesis of 7-(4-Fluorophenyl)-1-tetralone

The synthesis of 7-(4-Fluorophenyl)-1-tetralone requires a strategy that can construct a biphenyl-like linkage and subsequently form the tetralone ring in the correct orientation.

A logical and efficient pathway to 7-(4-Fluorophenyl)-1-tetralone involves a modern cross-coupling reaction followed by a classical ring closure. The synthesis can be envisioned starting from precursors like fluorobenzene (B45895) or a suitably substituted biphenyl (B1667301) derivative. chemicalbook.com A highly convergent approach would involve a Suzuki coupling reaction to form the key biphenyl backbone, followed by an intramolecular Friedel-Crafts acylation.

The proposed synthetic sequence is as follows:

Step 1: Synthesis of the Butyric Acid Side Chain : A Friedel-Crafts acylation between bromobenzene (B47551) and succinic anhydride yields 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 2: Reduction : The ketone in the side chain is reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to produce 4-(4-bromophenyl)butanoic acid.

Step 3: Suzuki Cross-Coupling : The crucial C-C bond is formed by coupling 4-(4-bromophenyl)butanoic acid with (4-fluorophenyl)boronic acid. This palladium-catalyzed reaction creates the key intermediate, 4-(4'-fluoro-[1,1'-biphenyl]-4-yl)butanoic acid.

Step 4: Intramolecular Friedel-Crafts Acylation : The final ring-closing step is achieved by treating the biphenyl-containing butanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA), to induce cyclization and yield the target compound, 7-(4-Fluorophenyl)-1-tetralone.

This sequence strategically builds the complex molecule by combining a robust cross-coupling method with a reliable cyclization reaction.

The successful execution of the proposed synthesis relies on the selection of appropriate reagents and optimized conditions for each step. While specific yields may vary, the conditions outlined below are standard for these types of transformations.

Table 3: Proposed Synthetic Route and Reagents for 7-(4-Fluorophenyl)-1-tetralone

| Step | Transformation | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Bromobenzene, Succinic anhydride, AlCl3 | Attaches the four-carbon acid chain to a bromo-substituted aromatic ring. |

| 2 | Ketone Reduction | Zn(Hg), conc. HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) | Removes the side-chain carbonyl to form the required butanoic acid precursor. |

| 3 | Suzuki Coupling | (4-Fluorophenyl)boronic acid, Pd(PPh3)4, Na2CO3 (aq), Toluene/Ethanol | Forms the C-C bond between the two phenyl rings, creating the biphenyl core. |

| 4 | Intramolecular Cyclization | Polyphosphoric acid (PPA) or P2O5/MeSO3H, heat | Closes the ring via electrophilic aromatic substitution to form the final tetralone structure. tandfonline.com |

This synthetic plan provides a clear and feasible pathway for the preparation of 7-(4-Fluorophenyl)-1-tetralone, leveraging well-understood and high-yielding chemical reactions.

Synthesis of Key Intermediates and Analogues Derived from 7-(4-Fluorophenyl)-1-tetralone

The versatile chemical structure of 7-(4-fluorophenyl)-1-tetralone allows for its modification into a wide array of derivatives. These transformations are pivotal in medicinal chemistry for exploring structure-activity relationships.

Preparation of Fluorinated Tetralone Oximes and Their Transformations

The conversion of 7-(4-fluorophenyl)-1-tetralone to its oxime is a key step in the synthesis of various nitrogen-containing heterocyclic systems. The oxime is typically prepared by reacting the tetralone with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com

A notable transformation of 7-fluoro-4-(4-fluorophenyl)-1-tetralone oxime is its rearrangement to a lactam, a reaction in which 7-fluoro-4-(4-fluorophenyl)-1-naphthylamine has been identified as a by-product. researchgate.netcas.cz This lactam serves as a precursor for the synthesis of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 7-Fluoro-4-(4-fluorophenyl)-1-tetralone | Hydroxylamine Hydrochloride, Base | 7-Fluoro-4-(4-fluorophenyl)-1-tetralone oxime | google.com |

| 7-Fluoro-4-(4-fluorophenyl)-1-tetralone oxime | Acid catalyst (e.g., for Beckmann rearrangement) | 8-Fluoro-5-(4-fluorophenyl)-3,4-dihydro-2H-1-benzazepin-2-one (lactam) | researchgate.netcas.cz |

Formation of Cyclopropyl Keto Ester Intermediates

The synthesis of cyclopropyl keto ester intermediates from chalcones derived from tetralones is a documented method. scispace.comresearchgate.net While direct synthesis from 7-(4-fluorophenyl)-1-tetralone is not explicitly detailed, the general pathway involves the reaction of a chalcone with a reagent like ethyl chloroacetate in the presence of a base. scispace.com The chalcones themselves are formed via a Claisen-Schmidt condensation between a tetralone and an appropriate aldehyde. lbp.worldnih.gov This methodology can be applied to produce analogues of podophyllotoxin (B1678966). scispace.comresearchgate.netresearchgate.net

Derivatization to Tetralone Esters and Related Analogues

Tetralone esters are significant intermediates, particularly in the synthesis of podophyllotoxin analogues. scispace.comresearchgate.netresearchgate.net The general synthesis of these esters involves the intramolecular Friedel-Crafts alkylation of cyclopropyl keto esters. scispace.com For instance, (2R)-ethyl 1-(4-fluorophenyl)-7-(methylthio)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been synthesized from its corresponding cyclopropyl keto ester. scispace.com

| Precursor | Reaction Type | Product | Reference |

| Cyclopropyl keto ester | Intramolecular Friedel-Crafts alkylation | Tetralone ester | scispace.com |

Synthesis of Tetralone-Linked Pyrazole Chalcones

A green synthetic approach has been developed for preparing tetralone-linked pyrazole chalcones. lbp.worldhumanjournals.com This method involves the Claisen-Schmidt condensation of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with α-tetralone. lbp.worldhumanjournals.com Specifically, the reaction between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and α-tetralone in the presence of sodium hydroxide and PEG-400 as a green solvent yields the corresponding chalcone. humanjournals.com

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product | Reference |

| 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | α-Tetralone | PEG-400, NaOH | (E)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one | humanjournals.com |

Elaboration into Benzodiazepine and Naphthylamine Systems

The chemical scaffold of 7-(4-fluorophenyl)-1-tetralone is a valuable starting point for the synthesis of more complex heterocyclic systems like benzodiazepines and naphthylamines.

The transformation of 7-fluoro-4-(4-fluorophenyl)-1-tetralone oxime can lead to the formation of 7-fluoro-4-(4-fluorophenyl)-1-naphthylamine as a byproduct during lactam synthesis. researchgate.netcas.cz This naphthylamine can be further utilized in subsequent synthetic steps. The lactam itself is a key intermediate for producing 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, which can be further derivatized. researchgate.net For example, reaction with chloroacetyl chloride followed by treatment with secondary amines and subsequent reduction can yield various substituted benzazepine derivatives. researchgate.net

| Intermediate | Transformation | Final Product Class | Reference |

| 7-Fluoro-4-(4-fluorophenyl)-1-tetralone oxime | Rearrangement Byproduct | Naphthylamine | researchgate.netcas.cz |

| 8-Fluoro-5-(4-fluorophenyl)-3,4-dihydro-2H-1-benzazepin-2-one | Reduction and further derivatization | Substituted Benzodiazepines | researchgate.net |

Computational and Theoretical Chemistry of 7 4 Fluorophenyl 1 Tetralone

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. It is widely used to predict molecular geometries and other properties.

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP/6-311G(d,p))

For the theoretical calculations of 7-(4-Fluorophenyl)-1-tetralone, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed. bhu.ac.inresearchgate.net This hybrid functional combines the strengths of both Hartree-Fock theory and DFT. It is paired with a basis set, such as 6-311G(d,p), which provides a flexible description of the molecular orbitals. bhu.ac.insemanticscholar.org This combination has been shown to yield accurate results for a wide range of organic molecules. researchgate.net The geometry of the molecule is optimized without any constraints, and all calculations are typically performed in the gas phase for the optimized structure. bhu.ac.in

Analysis of Optimized Geometries, Bond Lengths, and Bond Angles

The optimization of the molecular geometry of 7-(4-Fluorophenyl)-1-tetralone using DFT calculations provides detailed information about its three-dimensional structure. This includes precise values for bond lengths and bond angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model. For similar compounds, DFT calculations have shown good agreement between theoretical and experimental values, with minor variations often attributed to the different phases (gas phase for calculations versus solid phase for experiments). tandfonline.com

Table 1: Selected Optimized Bond Lengths and Bond Angles for a Tetralone Derivative

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | 1.2336 |

| C-C (olefinic) | 1.3531 | |

| Bond Angle | C-C-C | 120.0 (approx.) |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial in determining its chemical behavior and reactivity. Computational methods provide valuable tools to analyze these properties.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more likely to undergo charge transfer. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Tetralone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.1579 |

| LUMO | -1.4566 |

| Energy Gap (ΔE) | 4.7013 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in The MEP surface displays regions of positive and negative electrostatic potential. Red-colored regions, indicating negative potential, are susceptible to electrophilic attack, while blue-colored regions, with positive potential, are prone to nucleophilic attack. researchgate.net For similar molecules, the MEP map often shows that the positive electrostatic potential is located near hydrogen atoms, while negative potential is concentrated around electronegative atoms like oxygen. bhu.ac.in

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges within a molecule. bhu.ac.in This analysis provides insight into the distribution of electrons among the atoms and can help to understand the molecule's polarity and reactivity. The analysis reveals which atoms carry a net positive or negative charge. For instance, in related compounds, hydrogen atoms typically exhibit a positive charge, while more electronegative atoms like oxygen and carbon can have negative charges. bhu.ac.in

Table 3: Mulliken Atomic Charges for a Tetralone Derivative

| Atom | Charge (e) |

| C (most negative) | -0.213279 |

| C (most positive) | 0.315949 |

| H (all) | Positive |

Global Reactivity Descriptors (e.g., Absolute Hardness, Chemical Potential, Electrophilicity)

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial in predicting the chemical behavior of a molecule. They provide insights into the stability, reactivity, and the nature of chemical interactions. For instance, the analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can describe the electron-donating and accepting capabilities of a molecule, respectively.

While specific values for 7-(4-Fluorophenyl)-1-tetralone are not documented in the available literature, studies on related chalcone (B49325) and tetralone derivatives offer a glimpse into what such an analysis would entail. researchgate.nettandfonline.com For example, in a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO and LUMO energies were calculated to understand its electronic properties and reactive sites. tandfonline.com Similarly, for another chalcone derivative, the electrophilicity index was used to indicate its capacity to accept electrons. tandfonline.com

These descriptors are calculated as follows:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Absolute Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and stability. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

The following table, based on a study of a related halogen-substituted indenofuranone derivative, illustrates the type of data generated from such calculations. tandfonline.com

Illustrative Global Reactivity Descriptors for a Related Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.1579 |

| LUMO Energy | 1.4566 |

| Energy Gap (ΔE) | 4.7013 |

| Chemical Potential (μ) | -2.35065 |

| Absolute Hardness (η) | 2.35065 |

Note: The data in this table is for (E)‐7‐(arylidene)‐1,2,6,7‐tetrahydro‐8H‐indeno[5,4‐b]furan‐8‐one and is presented for illustrative purposes only. It does not represent the values for 7-(4-Fluorophenyl)-1-tetralone.

Simulation Studies of Molecular Interactions

Simulation studies are vital for understanding how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular Docking Investigations with Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Although no specific molecular docking studies for 7-(4-Fluorophenyl)-1-tetralone have been reported, research on other tetralone derivatives demonstrates their potential for interaction with various biological targets. For instance, a study on an α-tetralone condensate involved docking with the main protease of SARS-CoV-2 (PDB code: 6yb7) to evaluate its potential as a moderate ligand. researchgate.netdntb.gov.ua In another study, pyrazole-quinoxaline derivatives were docked into the active binding site of EGFR (Epidermal Growth Factor Receptor) to understand their binding models. researchgate.net Such studies are crucial for identifying potential therapeutic applications of new compounds. stenutz.eusigmaaldrich.com

Prediction of Binding Modes and Interaction Energies with Receptor Sites

Beyond predicting the orientation, molecular docking also helps in elucidating the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding energy, a measure of the affinity between the ligand and the receptor, is also calculated.

For example, in the docking study of pyrazole-quinoxaline derivatives with EGFR, it was found that the quinoxaline (B1680401) moiety played a key role in forming π-π interactions and hydrogen bonds with the residues in the binding pocket, which was crucial for its inhibitory activity. researchgate.net The binding energy for a stable complex is typically negative, with a more negative value indicating a stronger binding affinity. lookchem.com

Hirshfeld Surface Analysis for Elucidating Intermolecular Packing Forces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules.

While a Hirshfeld surface analysis for 7-(4-Fluorophenyl)-1-tetralone is not available, studies on other fluorophenyl-containing compounds and tetralone derivatives highlight its utility. For instance, the Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione revealed that N⋯H/H⋯N, S⋯H/H⋯S, H⋯H, F⋯H/H⋯F, and C⋯H/H⋯C interactions were the most significant contributors to the crystal packing. This type of analysis provides a detailed understanding of the forces that govern the solid-state structure of a compound.

Advanced Computational Characterization

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are often employed to predict the NLO properties of new molecules.

There are no specific reports on the NLO properties of 7-(4-Fluorophenyl)-1-tetralone. However, research on related chalcone derivatives, which share some structural similarities, indicates that these types of molecules can possess significant third-order NLO properties. These properties are often attributed to the presence of a π-electron conjugated system that facilitates intramolecular charge transfer. The first-order hyperpolarizability (β), a key parameter for second-order NLO materials, has been computationally investigated for various organic molecules. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. It is an extension of DFT, which is primarily used for ground-state properties. uc.pt TD-DFT is particularly valuable for predicting the electronic absorption spectra of molecules by calculating their vertical electronic excitation energies and oscillator strengths. bhu.ac.in

For a molecule like 7-(4-Fluorophenyl)-1-tetralone, TD-DFT calculations can elucidate the nature of its electronic transitions. These transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, for instance, from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculations can identify the specific orbitals involved in the most significant transitions and predict the wavelengths (λ) at which the molecule will absorb light most strongly.

The results of a TD-DFT analysis are typically presented in a table that includes the calculated excitation energy (in eV), the corresponding absorption wavelength (in nm), the oscillator strength (f), and the major orbital contributions to that specific electronic transition. The oscillator strength is a dimensionless quantity that indicates the probability of a given transition occurring. A higher oscillator strength corresponds to a more intense absorption peak in the UV-Visible spectrum.

Table 1: Illustrative TD-DFT Electronic Excitation Data for 7-(4-Fluorophenyl)-1-tetralone (Note: The following data is illustrative of the type of results obtained from a TD-DFT calculation and is not based on published experimental or theoretical values for this specific compound.)

| Excited State | Excitation Energy (eV) | Wavelength (λ, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | Value | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | Value | HOMO -> LUMO+1 |

Thermodynamic Parameters

Computational chemistry, particularly using DFT methods, can be employed to calculate the key thermodynamic parameters of a molecule in its standard state (usually 298.15 K and 1 atm). These parameters include the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). These values are crucial for understanding the stability and reactivity of 7-(4-Fluorophenyl)-1-tetralone.

The calculations typically start with a geometry optimization of the molecule to find its lowest energy structure. Following this, frequency calculations are performed. From the vibrational frequencies, thermal corrections can be calculated, which are then used to determine the thermodynamic properties.

Standard Enthalpy of Formation (ΔH°f): Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It provides insight into the energetic stability of the molecule.

Standard Entropy (S°): Measures the degree of randomness or disorder of the system. It is calculated based on translational, rotational, vibrational, and electronic contributions.

Gibbs Free Energy of Formation (ΔG°f): This is the ultimate indicator of a molecule's thermodynamic stability under standard conditions. A negative ΔG°f indicates that the formation of the compound from its elements is a spontaneous process. It is derived from the enthalpy and entropy values using the equation ΔG° = ΔH° - TΔS°.

Such computational studies provide a theoretical basis for the thermodynamic stability of the title compound. mdpi.com

Table 2: Illustrative Calculated Thermodynamic Parameters for 7-(4-Fluorophenyl)-1-tetralone (Note: The following data is illustrative of the type of results obtained from a DFT calculation and is not based on published experimental or theoretical values for this specific compound.)

| Parameter | Unit | Calculated Value |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | kJ/mol | Value |

| Standard Entropy (S°) | J/mol·K | Value |

| Gibbs Free Energy of Formation (ΔG°f) | kJ/mol | Value |

Chemical Reactivity and Synthetic Utility of 7 4 Fluorophenyl 1 Tetralone

Role as a Key Intermediate in Organic Synthesis

7-(4-Fluorophenyl)-1-tetralone and its close analogs are recognized as significant intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comlookchem.com The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules, a common strategy in medicinal chemistry. chemimpex.comnih.gov The tetralone scaffold itself is a core component of many biologically active compounds and natural products. researchgate.netwikipedia.org

The rigid, bicyclic structure of the tetralone core combined with the biaryl nature of the molecule makes 7-(4-Fluorophenyl)-1-tetralone an excellent starting material for complex molecular designs. chemimpex.com Its derivatives have been instrumental in constructing sophisticated polycyclic systems.

A notable example involves a closely related compound, 7-fluoro-4-(4-fluorophenyl)-1-tetralone oxime. Through a Beckmann rearrangement, this oxime is converted into the corresponding lactam (a seven-membered ring containing nitrogen). This lactam serves as a crucial precursor for the synthesis of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. Further chemical modifications of this benzazepine structure lead to even more complex, multi-ring systems such as s-triazolo[4,3-a]-1-benzazepines. cas.cz This demonstrates how the tetralone backbone can be expanded and elaborated into intricate, pharmaceutically relevant architectures.

The tetralone moiety is a well-established precursor for a wide variety of heterocyclic compounds, which are integral to medicinal chemistry and agrochemical development. researchgate.netunivpancasila.ac.id 7-(4-Fluorophenyl)-1-tetralone, through reactions involving its carbonyl group and adjacent active methylene (B1212753) group, serves as a starting point for synthesizing fused and appended heterocycles.

One significant application is in the synthesis of pyrazole (B372694) derivatives. For instance, α-tetralone can undergo a Claisen-Schmidt condensation with pyrazole-4-carbaldehydes, such as 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to produce tetralone-linked pyrazole chalcones. humanjournals.com Another key transformation involves the reaction of 1-tetralone (B52770) carbomethoxyhydrazone with aromatic esters like methyl 4-fluorobenzoate. This condensation-cyclization reaction yields 3-(4-fluorophenyl)-4,5-dihydro-2H-benz[g]indazole-2-carboxylates, which are complex heterocyclic structures. researchgate.netacs.org These examples highlight the utility of the tetralone framework in constructing diverse nitrogen-containing ring systems.

Table 1: Synthesis of Heterocyclic Systems from Tetralone Derivatives

| Starting Tetralone Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 7-Fluoro-4-(4-fluorophenyl)-1-tetralone oxime | Acid (Beckmann Rearrangement) | 8-Fluoro-5-(4-fluorophenyl)-1,2,3,4-tetrahydro-1H-1-benzazepin-2-one (Lactam) | cas.cz |

| α-Tetralone | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, NaOH, PEG-400 | Tetralone-linked pyrazole chalcone (B49325) | humanjournals.com |

| 1-Tetralone carbomethoxyhydrazone | Methyl 4-fluorobenzoate, Dilithiation | Methyl 3-(4-fluorophenyl)-4,5-dihydro-2H-benz[g]indazole-2-carboxylate | acs.org |

Functional Group Transformations and Derivatization Strategies

The synthetic versatility of 7-(4-Fluorophenyl)-1-tetralone is largely due to the reactivity of its ketone functional group and the adjacent α-protons. These sites allow for a wide range of chemical modifications.

The carbonyl group of the tetralone ring is a primary site for chemical reactions. It can undergo a variety of transformations to introduce new functional groups and build molecular complexity.

Oximation: The ketone can react with hydroxylamine (B1172632) to form an oxime. nih.gov This transformation is a key step in the synthesis of lactams via the Beckmann rearrangement, as seen with 7-fluoro-4-(4-fluorophenyl)-1-tetralone oxime. cas.czkaznu.kz

Reduction: The carbonyl group can be reduced to a secondary alcohol (a tetralol) using reducing agents like sodium borohydride. nih.gov This introduces a hydroxyl group and a new stereocenter, offering further opportunities for derivatization.

Condensation Reactions: The α-methylene group adjacent to the carbonyl is activated, making its protons acidic. This allows the tetralone to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form α,β-unsaturated ketones (chalcones). humanjournals.comtandfonline.com These reactions create a new carbon-carbon double bond, extending the conjugated system of the molecule.

Table 2: Key Reactions of the Tetralone Carbonyl System

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl) | Tetralone Oxime | cas.cznih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | Tetralol | nih.gov |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) | humanjournals.comtandfonline.com |

While the tetralone core offers numerous sites for reaction, modifications directly on the 4-fluorophenyl ring are less common in the context of this specific molecule. The carbon-fluorine bond is exceptionally strong, and the fluorine atom is a deactivating group for electrophilic aromatic substitution, making such reactions challenging. Synthetic strategies typically focus on building the 7-(4-Fluorophenyl)-1-tetralone scaffold with the desired substitutions already in place on the phenyl ring, rather than attempting to modify it at a late stage.

Applications in Agrochemical and Fine Chemical Development

The tetralone scaffold is a valuable structural motif in the development of agrochemicals and fine chemicals. lookchem.comresearchgate.net Derivatives of tetralone have been investigated for various biological activities, including potential use as pesticides and antifungal agents. wikipedia.orgscispace.com

The incorporation of a fluorophenyl group, as in 7-(4-Fluorophenyl)-1-tetralone, is a strategic choice in the design of new agrochemicals. Fluorine substitution can enhance the efficacy, selectivity, and metabolic stability of a bioactive compound. chemimpex.comnih.gov For example, new tetralone ester intermediates, analogous to the natural product podophyllotoxin (B1678966) (which has inspired anticancer agents), have been synthesized and evaluated for antifungal activity. scispace.comnih.govmdpi.com Furthermore, other tetralone derivatives have shown promise as antiparasitic agents against the pathogens that cause leishmaniasis and trypanosomiasis. bohrium.com The use of 7-(4-Fluorophenyl)-1-tetralone as a key building block allows for the systematic synthesis of novel compounds that can be screened for a wide range of applications in crop protection and the broader fine chemicals industry. chemimpex.comunivpancasila.ac.id

Structure Activity Relationship Sar Studies of 7 4 Fluorophenyl 1 Tetralone and Its Analogues

Principles of Fluorine Substitution in Modulating Biological Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. Its unique properties allow for the fine-tuning of a compound's physicochemical and pharmacokinetic characteristics.

Influence of Fluorine on Molecular Lipophilicity and Hydrophobic Interactions

Fluorine is the most electronegative element, and its substitution for hydrogen can significantly increase the lipophilicity of a molecule. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for oral bioavailability and distribution to target tissues. The increased hydrophobic character imparted by fluorine can also strengthen the binding affinity of a ligand to its biological target through enhanced hydrophobic interactions within the binding pocket.

Electronic and Steric Effects of Fluorine on Reactivity and Binding

The strong electron-withdrawing nature of fluorine can alter the electronic distribution within a molecule, influencing its reactivity and metabolic stability. By replacing a hydrogen atom at a site of metabolic oxidation, the strong carbon-fluorine bond can block metabolism at that position, thereby increasing the compound's half-life.

Systematic Derivatization and SAR Profiling of Tetralone Scaffolds

The tetralone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Systematic derivatization of this scaffold allows for the exploration of SAR and the optimization of therapeutic properties.

Impact of Substitutions on the Tetralone Ring System

Modifications to the tetralone ring system can have a profound impact on biological activity. For instance, in a series of 1-tetralone (B52770) derivatives evaluated as monoamine oxidase (MAO) inhibitors, the position of substitution on the aromatic portion of the tetralone ring was found to be critical. Substitution at the C7 position generally resulted in more potent inhibition compared to substitutions at the C5 or C6 positions. This suggests that the C7 position is a key interaction point with the enzyme's active site.

| Substitution Position on Tetralone Ring | Relative MAO-A Inhibition Potency |

| C5 | Low |

| C6 | Moderate |

| C7 | High |

This table illustrates the general trend observed for the influence of substituent position on the tetralone ring on MAO-A inhibitory activity.

Effects of Variations on the Phenyl and Fluorophenyl Moieties

Variations on the pendant phenyl and fluorophenyl rings of 7-aryl-1-tetralone analogues also play a crucial role in determining their biological activity. In a study of thiazoline-tetralin derivatives, the nature of the substituent on the phenyl ring significantly influenced their cytotoxic and DNA synthesis inhibitory effects. Notably, a compound bearing a 4-fluoro substitution on the phenyl ring exhibited the highest inhibitory activity against DNA synthesis in A549 lung cancer cells. This highlights the positive contribution of the fluorine atom at the para position of the phenyl ring to the observed biological effect.

| Substituent on Phenyl Ring | Observed Biological Effect |

| 4-H | Moderate Activity |

| 4-Cl | High Activity |

| 4-Br | High Activity |

| 4-F | Highest Activity |

This table summarizes the effect of para-substitution on the phenyl ring on the DNA synthesis inhibitory activity in a series of tetralin derivatives.

SAR in Relation to Specific Biological Target Interactions

The SAR of 7-(4-Fluorophenyl)-1-tetralone and its analogues is intrinsically linked to their interactions with specific biological targets. The tetralone scaffold has been identified as a versatile pharmacophore for a range of targets, including enzymes and receptors involved in various disease pathways.

For example, as mentioned, C7-substituted α-tetralone derivatives have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. The SAR for these compounds indicates that arylalkyloxy substitutions at the C7 position lead to high inhibition potencies.

In the context of cancer, tetralone-containing compounds have demonstrated significant antiproliferative activity. The 4-fluoro substituent on the phenyl ring of certain tetralin derivatives was shown to be beneficial for their cytotoxic effects against cancer cell lines. This suggests that the fluorophenyl moiety may be involved in key interactions within the binding site of the molecular target, which could be an enzyme such as a kinase or a structural protein like tubulin.

SAR for Modulation of Cellular Pathways and Efflux Mechanisms

Similarly, there is a lack of specific research on how modifications to the 7-(4-Fluorophenyl)-1-tetralone structure affect cellular pathways or interact with efflux mechanisms like P-glycoprotein (P-gp). General SAR principles for P-gp inhibitors often highlight the importance of characteristics such as lipophilicity, molecular weight, and the presence of tertiary nitrogen atoms. However, without studies on a series of 7-(4-Fluorophenyl)-1-tetralone analogues, it is impossible to determine the specific structural requirements for its activity related to cellular transport or signaling.

Structure-Activity Insights for G-Protein Coupled Receptor Antagonism

The investigation for structure-activity insights of 7-(4-Fluorophenyl)-1-tetralone as a G-protein coupled receptor antagonist did not yield any specific results. The design and SAR of GPCR antagonists are well-documented for various other chemical classes, such as quinolinone and benzazepinone derivatives, but this knowledge cannot be directly applied to the 7-(4-Fluorophenyl)-1-tetralone core structure. The specific interactions and structural requirements for this compound to act as a GPCR antagonist remain uninvestigated in the available scientific literature.

Mechanistic Investigations of Biological Interactions Involving 7 4 Fluorophenyl 1 Tetralone and Its Analogues

Molecular Mechanisms of Action with Specific Target Macromolecules

The specific molecular architecture of 7-(4-Fluorophenyl)-1-tetralone, characterized by the tetralone scaffold and the fluorophenyl group, allows it to bind to and influence the function of several critical enzymes and receptors.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. google.com Analogues of 7-(4-Fluorophenyl)-1-tetralone have been investigated as inhibitors of several protein kinases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor that plays a vital role in cell growth and differentiation. nih.gov Its overactivity is linked to numerous cancers. nih.gov Pyrazole (B372694)–quinoxaline (B1680401) derivatives, which can be synthesized from tetralone precursors, have demonstrated potent inhibitory activity against EGFR. researchgate.net Similarly, novel quinoline-based hybrids have been developed as dual inhibitors of EGFR and Topoisomerase II. researchgate.net The design of these inhibitors often incorporates structural motifs present in 7-(4-Fluorophenyl)-1-tetralone, suggesting its potential as a scaffold for EGFR-targeted therapies. researchgate.net

p38α Mitogen-Activated Protein Kinase (p38α): The p38α MAPK is a key mediator of inflammatory responses and cellular stress. nih.gov A series of substituted N,N′-diarylurea derivatives have been identified as potent p38α inhibitors. While structurally distinct from 7-(4-Fluorophenyl)-1-tetralone, this research highlights the potential for developing inhibitors that target the allosteric sites of kinases, a strategy that could be applied to tetralone-based compounds. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their inhibition is a promising strategy for cancer therapy. arabjchem.org A quinolone derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), which is structurally very similar to the tetralone , was found to inhibit CDK1 activity, leading to cell cycle arrest. nih.gov This indicates that the core structure containing a fluorophenyl group is active against CDKs. arabjchem.orgnih.gov

Table 1: Interaction of 7-(4-Fluorophenyl)-1-tetralone Analogues with Protein Kinases

| Kinase Target | Analogue/Derivative Class | Observed Effect | Reference(s) |

|---|---|---|---|

| EGFR | Pyrazole–quinoxaline derivatives | Potent enzyme inhibitory activity | researchgate.net |

| p38α | N,N′-diarylurea derivatives | Inhibition of p38α enzyme with IC50 in the nanomolar range | nih.gov |

| CDK1 | 2-(2-fluorophenyl)-...quinolin-4-one | Inhibition of CDK1 activity | nih.gov |

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Overexpression of COX-2 is also observed in many malignant tumors, where it promotes tumor growth and survival. nih.gov

The development of selective COX-2 inhibitors has been a major focus in the search for safer anti-inflammatory drugs and novel anticancer agents. nih.govnih.gov Research into 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives has shown that the 4-fluorophenyl group is a key feature for anticancer activity, which is linked to COX-2 inhibition. nih.gov Although the core structure is a pyrimidine, this finding underscores the importance of the fluorophenyl moiety in interacting with the COX-2 active site. Diarylheterocycles are a common structural motif for selective COX-2 inhibitors, and the 7-(4-Fluorophenyl)-1-tetralone structure can be considered a constrained diaryl system, suggesting its potential to modulate this pathway. nih.govscispace.com

Table 2: Modulation of COX-2 by Analogues

| Compound Class | Key Structural Feature | Biological Activity | Reference(s) |

|---|---|---|---|

| 6-Aryl-pyrimidine derivatives | 4-Fluorophenyl group | Anticancer activity via COX-2 inhibition | nih.gov |

| Diarylheterocycles | Two aromatic rings | Selective COX-2 inhibition | nih.gov |

The Neuropeptide Y5 (NPY5) receptor is a G-protein coupled receptor primarily located in the hypothalamus and is strongly implicated in the regulation of feeding behavior. sci-hub.senih.gov Antagonists of the NPY5 receptor are being investigated as potential treatments for obesity. sci-hub.se

Research has identified tetraline derivatives as potent and selective antagonists of the human NPY5 receptor. nih.gov Specifically, a series of 7-methoxy-1-hydroxy-1-substituted tetraline derivatives were found to have high affinity for the Y5 receptor. nih.gov Further studies on related structures, including compounds with a 1,2,3,4-tetrahydro-naphthalenyl core, have reinforced the suitability of the tetralone scaffold for developing NPY5 antagonists. googleapis.com These findings strongly suggest that 7-(4-Fluorophenyl)-1-tetralone is a promising candidate for interaction with the NPY5 receptor.

Table 3: Interaction with Neuropeptide Y5 Receptor

| Compound Series | Finding | Functional Activity | Reference(s) |

|---|---|---|---|

| 7-Methoxy-1-hydroxytetraline derivatives | Discovered as a novel, potent skeleton for NPY-Y5 antagonists. | High affinity for Y5 receptors. | nih.gov |

| Trisubstituted phenyl urea (B33335) analogues | Optimized for in vitro potency, with some analogues having IC50s < 0.1 nM. | Acted as antagonists in functional assays. | sci-hub.se |

| Tetrahydro-naphthalenyl derivatives | Compounds antagonize the Y5 receptor and may inhibit food intake. | Antagonist activity. | googleapis.com |

Human topoisomerase IIα is an essential enzyme that manages DNA topology during replication and transcription. nih.gov It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through before resealing the break. nih.govwikipedia.org Inhibitors of this enzyme, known as topoisomerase poisons, can trap the enzyme-DNA complex in its cleaved state, leading to permanent DNA damage and cell death, making them effective anticancer agents. wikipedia.orgsemanticscholar.org

The tetralin ring is a structural component of well-known topoisomerase II inhibitors like etoposide. mdpi.com More directly, studies have shown that compounds featuring a 4-fluorophenyl group exhibit potent inhibitory activity against topoisomerase IIα. researchgate.net A structure-activity relationship study of dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines revealed that the fluorophenyl pyridine (B92270) core was crucial for significant topoisomerase IIα inhibition. researchgate.netresearchgate.net These compounds were found to act as DNA non-intercalative catalytic inhibitors of the enzyme. researchgate.net This evidence points to a likely mechanism of action for 7-(4-Fluorophenyl)-1-tetralone as a topoisomerase IIα inhibitor.

Table 4: Inhibition of Human Topoisomerase IIα

| Compound Class | Key Structural Feature | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 2-Phenol-4-aryl-6-hydroxyphenylpyridines | 4-Fluorophenyl groups | Strong topoisomerase IIα inhibition | researchgate.net |

| Dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines | 4-Fluorophenyl ring | Potent DNA non-intercalative catalytic topo IIα inhibitor | researchgate.net |

| Podophyllotoxin (B1678966) analogues | Tetralin ring | Topoisomerase II poison | mdpi.com |

Cellular and Subcellular Level Effects

The molecular interactions of 7-(4-Fluorophenyl)-1-tetralone and its analogues translate into significant effects on cellular processes, most notably the cell division cycle.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A common mechanism of anticancer drugs is to disrupt this cycle, causing the cell to arrest at specific checkpoints (G1, S, or G2/M) and undergo apoptosis. ljmu.ac.uk

Several studies have demonstrated that tetralone-based compounds can induce cell cycle arrest. The chalcone (B49325) derivative (E)-2-(3′,4′-dimethoxy-benzylidene)-1-tetralone was found to cause cell cycle arrest at the G2/M phase in Caco-2 cells. ljmu.ac.uknih.gov Further compelling evidence comes from the study of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), a compound with high structural similarity to 7-(4-Fluorophenyl)-1-tetralone. CHM-1 was shown to induce significant G2/M arrest in colorectal adenocarcinoma cells, an effect linked to the inhibition of CDK1. nih.gov Additionally, other derivatives containing the 4-fluorophenyl moiety have been shown to induce G2/M phase arrest in breast cancer cells. nih.gov These findings collectively suggest that a primary cellular effect of 7-(4-Fluorophenyl)-1-tetralone is the perturbation of the cell cycle, leading to an arrest in the G2/M phase.

Induction of Apoptotic Pathways and Associated Biomarkers (e.g., Caspase-3)

The induction of apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their effects. Research into tetralone derivatives has revealed their potential to trigger apoptotic cascades in cancer cells. Studies on various analogues have demonstrated their ability to modulate key proteins involved in the apoptotic process.

For instance, a series of tetralone compounds incorporating a sulfonamide scaffold was investigated for anticancer activity. ekb.eg One promising derivative, compound 11 , was found to selectively target breast cancer (MCF-7) cells. ekb.eg Mechanistic studies showed that this compound initiates an apoptotic cascade, leading to cell cycle arrest at the G2/M phase and a significant increase in the pre-G1 cell population, which is indicative of apoptosis. ekb.eg

The molecular effects of compound 11 were further elucidated by examining its impact on crucial apoptotic biomarkers. The compound was observed to interact with and modulate the activity of proteins such as Bcl-2-associated X protein (Bax) and Caspase-7. ekb.eg Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of effector caspases like Caspase-3 and Caspase-7 is a hallmark of apoptosis. The upregulation of the pro-apoptotic protein Bax and the activation of Caspase-7 by compound 11 confirm its pro-apoptotic mode of action. ekb.eg

Similarly, other related structures, such as chalcone derivatives, have been shown to induce apoptosis through the significant upregulation of Caspase-3/7. arabjchem.org For example, the synthetic chalcone (2E)-3-(2-naphthyl)-1-(3′-methoxy-4′-hydroxy-phenyl)-2-propen-1-one was found to increase the expression of the tumor suppressor p53 and Bax, ultimately leading to Caspase-3 activation and cell death. mdpi.com This highlights a common mechanistic pathway shared by these structurally related compounds.

Interactive Table: Effect of Tetralone Analogue on Apoptotic Markers in MCF-7 Cells

| Biomarker | Effect of Compound 11 | Phase of Cell Cycle Arrest |

|---|---|---|

| Bax | Upregulation | G2/M |

| Caspase-7 | Activation | G2/M |

| Pre-G1 Population | 11.7-fold increase | G2/M |

Reversal of Efflux-Mediated Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.com These pumps actively transport anticancer drugs out of the cell, reducing their intracellular concentration to sub-therapeutic levels. mdpi.comnih.gov A promising strategy to overcome MDR is the use of agents that can inhibit these efflux pumps.

Research has shown that certain tetralone analogues possess the ability to reverse efflux-mediated resistance in cancer cells. A study involving a series of α,β-unsaturated carbonyl-based compounds, which included tetralone analogues, identified several derivatives that function as both anticancer agents and MDR reversal agents. acs.org These compounds were synthesized and evaluated for their ability to modulate efflux pumps in tumor cells. acs.org

Among the synthesized compounds, specific oxime ether analogues of tetralone demonstrated significant potential. Notably, compounds 7f , 8af , and 8ag were identified as having a dual role. acs.org They not only exhibited potent antiproliferative activity against various human cancer cell lines but were also effective in reversing efflux-mediated resistance. acs.org This dual functionality makes them particularly valuable candidates for further development, as they can simultaneously attack cancer cells and undermine their primary defense mechanism against chemotherapy. The development of such compounds is a key area of interest, although no efflux pump inhibitor has yet been approved for routine clinical use due to challenges with toxicity and clinical efficacy. nih.gov

Interactive Table: Activity Profile of Tetralone Analogues

| Compound | Primary Role | Secondary Role |

|---|---|---|

| 7f | Anticancer Agent | MDR Reversal Agent |

| 8af | Anticancer Agent | MDR Reversal Agent |

| 8ag | Anticancer Agent | MDR Reversal Agent |

Influence on Intracellular Signaling Cascades (e.g., NF-κB pathway)

Intracellular signaling cascades are complex networks that regulate fundamental cellular processes, including inflammation, cell survival, and proliferation. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling pathway that is often dysregulated in cancer, contributing to tumor growth and resistance to therapy. nih.govnih.gov The NF-κB family of transcription factors, when activated, moves into the nucleus and promotes the expression of genes involved in inflammation and cell survival. medchemexpress.com

The modulation of the NF-κB pathway is a key therapeutic strategy. While direct studies on 7-(4-Fluorophenyl)-1-tetralone are limited in this specific context, research on structurally related compounds provides significant insights. Chalcones and flavonols, which share structural motifs with tetralone derivatives, have been shown to inhibit the NF-κB signaling pathway. nih.govljmu.ac.uknih.gov

For example, certain flavonols suppress inflammation by inhibiting the phosphorylation of IκBα and p65, which are key steps in the activation of the NF-κB pathway. nih.gov This inhibition prevents the nuclear translocation of the active p65 subunit, thereby blocking the transcription of pro-inflammatory and pro-survival genes. nih.gov Synthetic chalcones have also been found to suppress NF-κB signaling, highlighting the potential for this class of compounds to act as anti-inflammatory and anticancer agents by targeting this pathway. nih.gov Given the structural similarities, it is plausible that 7-(4-Fluorophenyl)-1-tetralone and its analogues could exert similar inhibitory effects on the NF-κB cascade, representing a promising avenue for future mechanistic investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(4-Fluorophenyl)-1-tetralone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorophenyl-substituted tetralones typically involves Friedel-Crafts acylation or Suzuki coupling reactions. For example, in analogous compounds like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, cyclization under acidic conditions (e.g., H₂SO₄) is critical for ring formation . Reaction temperature (70–90°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 7-(4-Fluorophenyl)-1-tetralone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorophenyl group’s position and tetralone backbone. For instance, ¹⁹F NMR can detect electronic effects from substituents . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and aryl C-F vibrations (~1220 cm⁻¹) .

Q. How can researchers determine the thermodynamic stability of 7-(4-Fluorophenyl)-1-tetralone?

- Methodological Answer : Differential Scanning Calorimetry (DSC) measures melting points and phase transitions, while thermogravimetric analysis (TGA) assesses decomposition temperatures. Gas-phase ion energetics data (e.g., electron affinity) from NIST databases provide insights into stability under varying conditions . Computational methods (DFT calculations) can predict bond dissociation energies and compare substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-substituted tetralones?

- Methodological Answer : Discrepancies in crystal structure reports (e.g., bond lengths or angles) require cross-validation via single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis. For example, in (4-methylphenyl)[1-(pentafluorophenyl)-triazolyl]methanone, SCXRD revealed π-stacking interactions, while Hirshfeld analysis quantified intermolecular contacts (e.g., F···H interactions) . Disordered structures should be refined using SQUEEZE (PLATON) to account for solvent effects .

Q. How do fluorophenyl substituents influence reaction mechanisms in catalytic systems?

- Methodological Answer : The electron-withdrawing nature of the 4-fluorophenyl group alters electron density in the tetralone ring, affecting regioselectivity in cross-coupling reactions. Kinetic studies (e.g., monitoring via in situ IR) can identify rate-determining steps. For example, in Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) mitigate steric hindrance from the fluorophenyl group . Isotopic labeling (e.g., deuterated solvents) helps trace proton transfer pathways .

Q. What advanced methods analyze the environmental adsorption behavior of 7-(4-Fluorophenyl)-1-tetralone on indoor surfaces?

- Methodological Answer : Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) quantifies adsorption kinetics on materials like gypsum or PVC. Controlled chamber experiments with variable humidity (30–70% RH) and oxidant levels (e.g., ozone) simulate real-world conditions . Gas chromatography-mass spectrometry (GC-MS) detects degradation products, while DFT models predict interaction energies with surface functional groups .

Q. How can researchers design experiments to study metabolic pathways involving 7-(4-Fluorophenyl)-1-tetralone?

- Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C at the fluorophenyl ring) track biotransformation in hepatic microsomal assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I/II metabolites. Comparative studies with structurally similar compounds (e.g., 1-(4-hydroxyphenyl)-heptane-diol derivatives) highlight metabolic differences .

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian09 for NMR chemical shifts) to resolve inconsistencies .

- Safety Protocols : Adhere to OSHA guidelines for handling fluorinated compounds, including fume hood use and waste disposal .

- Literature Review : Use SciFinder or Reaxys to identify synthetic precedents and avoid redundant methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.